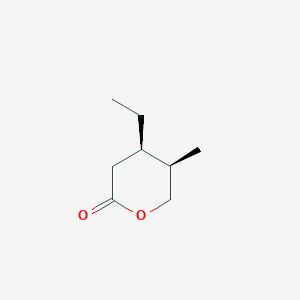
(4R,5R)-4-ethyl-5-methyloxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5R)-4-ethyl-5-methyloxan-2-one is a chiral lactone compound with significant interest in various scientific fields due to its unique structural properties. This compound is characterized by its oxan-2-one ring, which is a six-membered ring containing an oxygen atom, and its specific stereochemistry at the 4 and 5 positions, which are substituted with ethyl and methyl groups, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-ethyl-5-methyloxan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular esterification of hydroxy acids. The reaction conditions often include the use of acid catalysts such as p-toluenesulfonic acid in an inert atmosphere to prevent oxidation . The reaction mixture is usually stirred at room temperature and then subjected to distillation to remove by-products and purify the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can increase yield and purity. The use of automated systems and real-time monitoring can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-4-ethyl-5-methyloxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring into a diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 4 or 5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce various alkyl or aryl groups, leading to a wide range of derivatives.
Scientific Research Applications
(4R,5R)-4-ethyl-5-methyloxan-2-one has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound serves as a model substrate in enzymatic studies to understand stereospecificity.
Medicine: It is investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which (4R,5R)-4-ethyl-5-methyloxan-2-one exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include stereospecific interactions that are crucial for the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
(4R,5R)-4-ethyl-5-methyloctanal: This compound shares a similar structural framework but differs in the functional groups attached to the ring.
(4S,5R)-4-ethyl-5-methyloctane: Another structurally related compound, differing in stereochemistry and functional groups.
Uniqueness
What sets (4R,5R)-4-ethyl-5-methyloxan-2-one apart is its specific stereochemistry and the presence of the oxan-2-one ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and as a model compound in stereochemical studies.
Properties
CAS No. |
917871-16-0 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(4R,5R)-4-ethyl-5-methyloxan-2-one |
InChI |
InChI=1S/C8H14O2/c1-3-7-4-8(9)10-5-6(7)2/h6-7H,3-5H2,1-2H3/t6-,7+/m0/s1 |
InChI Key |
UGQMXSOIUXPOFZ-NKWVEPMBSA-N |
Isomeric SMILES |
CC[C@@H]1CC(=O)OC[C@@H]1C |
Canonical SMILES |
CCC1CC(=O)OCC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















